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Introduction

Lanthanum nickel oxide (LaNiO3), a perovskite-type oxide, has garnered significant attention
due to its unigue electronic and catalytic properties.[1][2] It stands out among rare-earth
nickelates for its metallic and paramagnetic behavior down to low temperatures.[2] However,
recent studies on single crystals have revealed an antiferromagnetic ground state, challenging
previous assumptions.[3][4] This complex behavior, coupled with its potential applications in
catalysis, fuel cells, and electronic devices, makes LaNiO3 a subject of intense theoretical and
experimental investigation.[1][5][6]

This technical guide provides a comprehensive overview of the theoretical modeling of LaNiO3
properties, supported by experimental validation. It is intended for researchers and
professionals seeking a deeper understanding of the computational and experimental
methodologies used to study this fascinating material.

Theoretical Modeling Approaches

The theoretical investigation of LaNiO3 predominantly relies on first-principles calculations
based on Density Functional Theory (DFT). These methods are crucial for understanding the
electronic structure, magnetic properties, and defect chemistry that govern the material's
performance.
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Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of
many-body systems. For LaNiO3, DFT calculations have been employed to study its metallic
nature, which arises from the strong hybridization of Ni 3d and O 2p orbitals near the Fermi
level.[7]

DFT+U

Standard DFT approximations can sometimes fail to accurately describe strongly correlated
electron systems like the 3d electrons in nickelates. The DFT+U method incorporates an on-
site Coulomb interaction term (U) to account for these strong correlations, providing a more
accurate description of localized d electrons.[8] This approach has been successfully used to
model the electronic and magnetic properties of LaNiO3 thin films and superlattices.[9]

Dynamical Mean-Field Theory (DFT+DMFT)

For an even more rigorous treatment of electron correlation effects, DFT can be combined with
Dynamical Mean-Field Theory (DFT+DMFT). This method is particularly useful for studying the
electronic structure of strongly correlated materials and has been applied to investigate the
mass enhancement and spectral functions of LaNiO3.[10]

Key Properties of Lanthanum Nickel Oxide
Crystal Structure

LaNiO3 typically exhibits a rnombohedrally distorted perovskite structure at room temperature
(space group R-3c).[11] However, a cubic perovskite structure (space group Pm-3m) is also
theoretically considered and can be stabilized under certain conditions.[12] The precise lattice
parameters are sensitive to synthesis conditions and strain.[13]

Electronic Properties

Bulk LaNiO3 is metallic with no band gap, a property attributed to the significant overlap
between Ni 3d and O 2p orbitals.[7] Theoretical calculations using DFT and DFT+DMFT have
been instrumental in understanding its electronic band structure and density of states.[10][14]
The electronic properties can be tuned by factors such as strain, film thickness, and oxygen
vacancies.
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Magnetic Properties

While initially considered a paramagnetic metal, recent studies on high-quality single crystals
have revealed antiferromagnetic ordering at low temperatures.[3][4] Theoretical models using
DFT+U have been employed to investigate the magnetic ground state and the emergence of
magnetic moments in LaNiO3 superlattices.[9] The calculated total magnetic moment for the

ferromagnetic state is approximately 1.00 uB per formula unit.[12]

Catalytic Activity

LaNiO3 is a promising catalyst for various reactions, including the oxygen evolution reaction
(OER) in water splitting.[5][15] Theoretical studies suggest that the catalytic activity is linked to
the electronic structure, particularly the occupancy of the Ni eg orbitals, and the presence of
surface defects like oxygen vacancies.[2][16] The OER on LaNiO3 is believed to proceed
through the participation of lattice oxygen.[4][17]

Data Presentation

The following tables summarize key quantitative data from both theoretical calculations and

experimental measurements for LaNiO3.

Table 1: Crystal Structure Parameters

. . Experimental
Theoretical Lattice

Structure Space Group Lattice Constant (a)
Constant (a) (A)
(R)
Rhombohedral R-3c - 5.4573[11]
Pseudocubic - 3.815[18] 3.84[11]
Cubic Pm-3m 3.86[12]

Table 2: Electronic and Magnetic Properties
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Property Theoretical Value Experimental Value  Method

Band Gap (eV) 0.00[7][12] Metallic DFT, Experimental
Total Magnetic 1.00 (Ferromagnetic) Antiferromagnetic DFT+U, Neutron
Moment (uB/f.u.) [12] below 157 K[3] Scattering

Electrical Conductivity
(RT, S/cm)

~1.0 x 104 (single
4-probe DC method
crystal)[1]

Experimental Protocols

Detailed experimental procedures are crucial for synthesizing high-quality LaNiO3 and

validating theoretical models.

Synthesis of LaNiO3 Powder

5.1.1. Sol-Gel Method

Precursor Solution Preparation: Dissolve stoichiometric amounts of lanthanum nitrate

(La(NO3)3-6H20) and nickel nitrate (Ni(NO3)2:6H20) in deionized water.

» Chelating Agent Addition: Add citric acid to the solution in a 1:1 molar ratio with the total

metal cations. Ethylene glycol is then added, also in a 1:1 molar ratio with the citric acid.

e Gel Formation: Heat the solution at 80°C while stirring continuously for several hours until a

viscous gel is formed.

e Drying and Calcination: Dry the gel at 110°C for 24 hours. The dried precursor is then

calcined in two steps: first at 350°C for 30 minutes, followed by a second calcination at
800°C for 2 hours in air to obtain the final LaNiO3 powder.[17]

5.1.2. Co-precipitation Method

lanthanum nitrate and nickel nitrate.

Precursor Solution: Prepare an aqueous solution containing equimolar quantities of
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» Precipitation: Slowly add an excess of sodium carbonate (Na2CO3) solution to the nitrate
solution while stirring to precipitate the metal carbonates.

» Washing and Drying: Thoroughly wash the precipitate with distilled water to remove any
residual ions, then filter and dry at 60°C for 20 hours.

o Calcination: The dried powder is first heated at 550°C for 3 hours in air, followed by
calcination at temperatures between 800°C and 900°C for 5 to 15 hours to form the
perovskite phase.[2]

Characterization Techniques

5.2.1. X-ray Diffraction (XRD)

o Sample Preparation: A small amount of the synthesized LaNiO3 powder is finely ground and
mounted on a sample holder.

o Data Collection: The XRD pattern is recorded using a diffractometer with Cu Ka radiation.
Data is typically collected over a 26 range of 20-80 degrees with a step size of 0.02 degrees.

e Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases
present, determine the lattice parameters, and estimate the crystallite size using the
Scherrer equation. Rietveld refinement can be used for a more detailed structural analysis.
[19][20]

5.2.2. Scanning Electron Microscopy (SEM)

o Sample Preparation: The powder sample is mounted on an aluminum stub using conductive
carbon tape. A gentle stream of compressed gas can be used to remove any loosely bound
particles to ensure a monolayer of particles.[6][21] For non-conductive samples, a thin
conductive coating (e.g., gold or carbon) is applied to prevent charging under the electron
beam.[22]

e Imaging: The prepared stub is placed in the SEM chamber. The electron beam is scanned
across the sample surface, and the resulting signals (secondary electrons or backscattered
electrons) are used to generate an image of the sample's morphology and particle size
distribution.
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5.2.3. Temperature-Programmed Reduction (TPR)

Sample Preparation: A small amount of the catalyst (typically 30-50 mg) is placed in a U-
shaped quartz reactor.

o Pre-treatment: The sample is preheated in an inert gas flow (e.g., He or Ar) to remove any
adsorbed water.[2][23]

e Reduction: A reducing gas mixture (e.g., 5-10% H2 in Ar) is flowed over the sample while the
temperature is increased at a constant rate (e.g., 10°C/min).

o Detection: A thermal conductivity detector (TCD) measures the consumption of hydrogen as
a function of temperature. The resulting TPR profile provides information about the
reducibility of the metal oxides in the sample.[8][24][25][26]

Visualizations
Theoretical Modeling Workflow
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A simplified workflow for DFT calculations of LaNiO3 properties.
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Synthesis and Characterization Workflow
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General workflow for the synthesis and characterization of LaNiO3 catalysts.

Structure-Property Relationship
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Relationship between synthesis, structure, and properties of LaNiO3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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